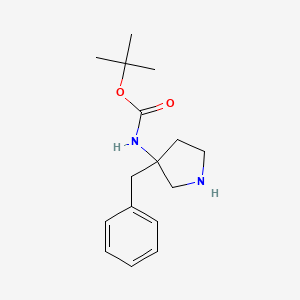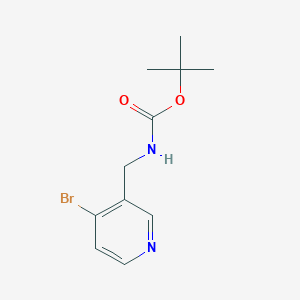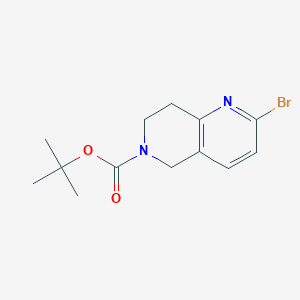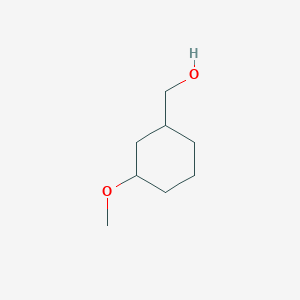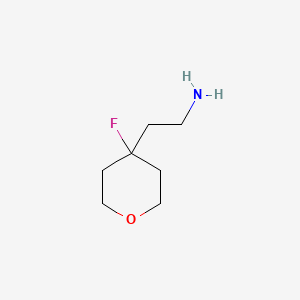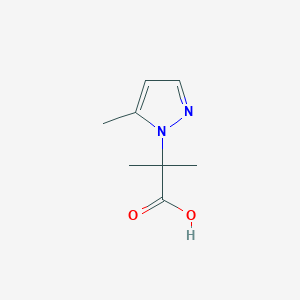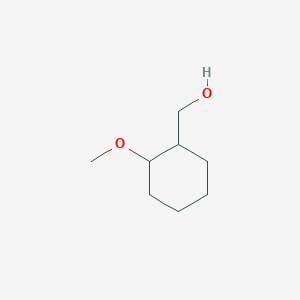
2-Methoxy-cyclohexanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-cyclohexanemethanol is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexanemethanol, where a methoxy group is attached to the second carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-cyclohexanemethanol typically involves the methoxylation of cyclohexanemethanol. One common method includes the reaction of cyclohexanemethanol with methanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{Cyclohexanemethanol} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the product. The use of heterogeneous catalysts, such as zeolites, can also enhance the efficiency of the methoxylation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cyclohexanemethanol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with hydrogen bromide can replace the methoxy group with a bromine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrogen bromide in acetic acid.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanecarboxaldehyde.
Reduction: Cyclohexanemethanol.
Substitution: 2-Bromo-cyclohexanemethanol.
Scientific Research Applications
2-Methoxy-cyclohexanemethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methoxy groups.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-cyclohexanemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include metabolic processes where the compound is either oxidized or reduced, leading to the formation of active metabolites.
Comparison with Similar Compounds
Cyclohexanemethanol: Lacks the methoxy group, making it less reactive in certain chemical reactions.
2-Methoxy-cyclohexanol: Similar structure but with a hydroxyl group instead of a methanol group.
Cyclohexylmethanol: Similar backbone but without the methoxy substitution.
Uniqueness: 2-Methoxy-cyclohexanemethanol stands out due to the presence of the methoxy group, which imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity in substitution reactions. This makes it a valuable compound in various synthetic and industrial applications.
Properties
IUPAC Name |
(2-methoxycyclohexyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-10-8-5-3-2-4-7(8)6-9/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCPKYHZSBWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-dihydro-1H-spiro[isoquinoline-3,4'-piperidin]-1-one](/img/structure/B7964528.png)
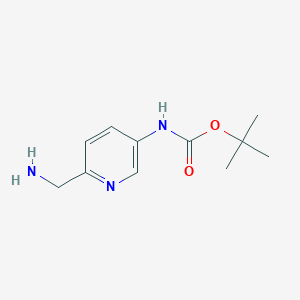
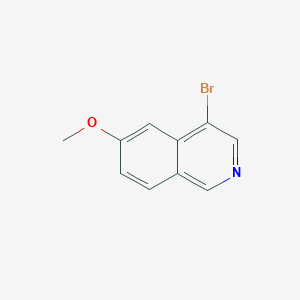
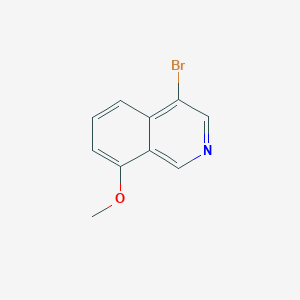
![3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B7964565.png)
![4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B7964566.png)
![6-Fluoro-[1,4]diazepane-1-carboxylic acid benzyl ester](/img/structure/B7964567.png)

